molecular formula C9H7BrClF B1302583 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene CAS No. 842140-28-7

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene

Cat. No.: B1302583
CAS No.: 842140-28-7
M. Wt: 249.51 g/mol
InChI Key: AZTIRPDPMYMQNM-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(3-chloro-4-fluorophenyl)-1-propene using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform, using reagents like bromine or hydrogen chloride.

    Oxidation Reactions: Conducted using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Formation of 3-(3-chloro-4-fluorophenyl)-1-propene derivatives with various functional groups.

    Addition Reactions: Formation of 2,3-dihalopropane derivatives or halohydrins.

    Oxidation Reactions: Formation of epoxides or diols.

Scientific Research Applications

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid
  • 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-butanol
  • 2-Bromo-3-(3-chloro-4-fluorophenyl)-1-ethanol

Uniqueness

2-Bromo-3-(3-chloro-4-fluorophenyl)-1-propene is unique due to its specific substitution pattern and the presence of multiple halogen atoms, which confer distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTIRPDPMYMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373608
Record name 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-28-7
Record name 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-bromoprop-2-enyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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